3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a chemical compound with significant relevance in the fields of organic chemistry and medicinal chemistry. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential applications in various scientific fields.
The compound can be classified under the following identifiers:
This compound is sourced from various chemical suppliers, including Sigma-Aldrich and ChemSrc, which provide detailed specifications and safety information regarding its use.
The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves several steps, often starting from simpler precursors. The general synthetic route includes:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity .
The molecular structure of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate can be represented as follows:
The structure features a five-membered oxadiazole ring fused with a chlorophenyl group. The presence of chlorine atoms enhances its reactivity and biological activity .
Property | Value |
---|---|
Molecular Formula | C9H7ClN2O3 |
Molecular Weight | 226.61 g/mol |
CAS Number | 1262772-05-3 |
InChI Key | BJVYSQGEJHKTBW-UHFFFAOYSA-N |
SMILES | ClC1=NC(=NO1)C1=CC=C(Cl)C=C1 |
The chemical reactivity of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate allows it to participate in various reactions:
The mechanism of action for compounds like 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate often involves interactions at the molecular level that lead to biological effects:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3